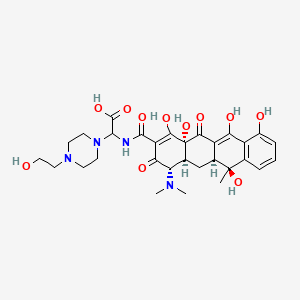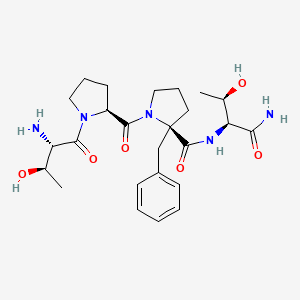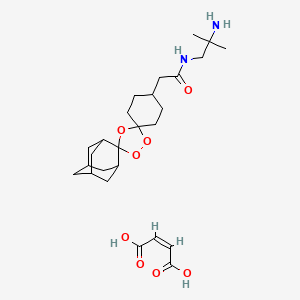
Arterolane Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arterolane, also known as OZ-277, is an adenosine triphosphatase inhibitor potentially for the treatment of malaria.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Arterolane maleate, a novel synthetic trioxolane antimalarial compound, has been under development for its application in treating P. falciparum malaria. A study by (Gautam et al., 2011) investigated its pharmacokinetics and pharmacodynamics, emphasizing the importance of combining short and long-acting drugs to prevent resistance development and minimize recrudescence.
Safety and Tolerability
The safety, tolerability, and pharmacokinetic profile of arterolane maleate were evaluated in healthy subjects, as reported by (Saha et al., 2014). The study noted the time-invariant pharmacokinetics of arterolane after repeated dosing and its similar tolerability in elderly and younger subjects.
Analytical Method Development
A study by (Gupta et al., 2010) developed a rapid and specific Head space gas chromatographic method for determining organic volatile impurities in Arterolane Maleate bulk drug, emphasizing quality control in drug manufacture.
Efficacy in Pediatric Malaria Treatment
Research by (Toure et al., 2015) focused on the efficacy and safety of arterolane maleate in combination with piperaquine phosphate in treating pediatric patients with acute uncomplicated Plasmodium falciparum malaria. The study revealed a high rate of PCR-corrected adequate clinical and parasitological response.
Quantitative Analysis Methods
Bansal et al. (2021) developed environment-friendly, fast, and accurate mid-infrared spectroscopic methods for the quantitative analysis of arterolane maleate in bulk and marketed formulations, highlighting the efficiency of these methods for routine quantitative analysis of solid drug preparations (Bansal, Singh, & Kaur, 2021).
Novel Formulation Approaches
A study by (Parulkar & Shabaraya, 2018) explored the formulation of nanoparticles of Arterolane Maleate to overcome drawbacks such as resistance development and poor drug absorption in malaria treatment.
Clinical Safety and Efficacy Assessment
Kumar and Shanmukananda (2016) compared the safety and efficacy of a fixed dose combination of arterolane maleate and piperaquine phosphate with another antimalarial drug combination, highlighting the non-inferior safety profile of the new drug in treating uncomplicated P. falciparum malaria (Kumar & Shanmukananda, 2016).
Propriétés
Numéro CAS |
959520-73-1 |
|---|---|
Nom du produit |
Arterolane Maleate |
Formule moléculaire |
C26H40N2O8 |
Poids moléculaire |
508.612 |
Nom IUPAC |
N-(2-amino-2-methylpropyl)-2-((1R,3R,4''S,5R,5's,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetamide maleate |
InChI |
InChI=1S/C22H36N2O4.C4H4O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;5-3(6)1-2-4(7)8/h14-18H,3-13,23H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-,16+,17-,18+,21+,22?; |
Clé InChI |
SVDSPJJUJMMDFX-MFCVWAMCSA-N |
SMILES |
O=C(NCC(C)(N)C)C[C@H](CC1)CC[C@@]21OC3(OO2)[C@H]4C[C@H]5C[C@@H]3C[C@@H](C4)C5.O=C(O)/C=C\C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Arterolane maleate; OZ-277; RBx-11160; OZ 277; RBx 11160; OZ277; RBx11160 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
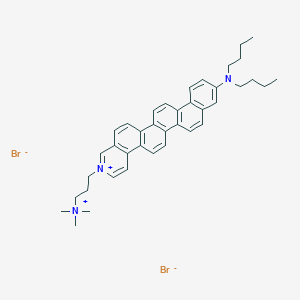



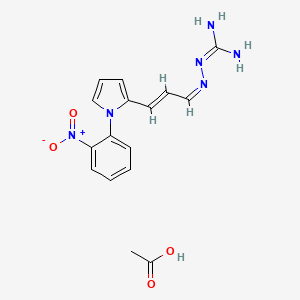
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
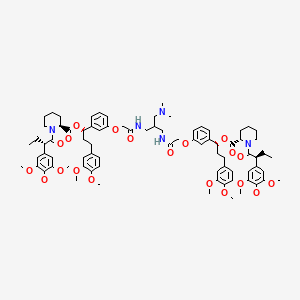
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
